

Structural Elucidation of 4(3H)-Quinazolinone, 3-acetonyl-: A Technical Guide

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Compound of Interest

Compound Name: 4(3H)-Quinazolinone, 3-acetonyl-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **4(3H)-Quinazolinone, 3-acetonyl-**, a derivative of the versatile quinazolinone scaffold. Quinazolinones are a significant class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2][3][4]} A thorough understanding of their structure is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.^{[5][6][7]}

Synthesis and Characterization

The synthesis of 3-substituted 4(3H)-quinazolinones can be achieved through various established methods.^{[1][8]} A common and effective approach involves the cyclization of anthranilic acid to form a benzoxazinone intermediate, followed by reaction with a primary amine.^[9] In the case of 3-acetonyl-4(3H)-quinazolinone, aminoacetone would be the requisite amine.

Experimental Protocol: Synthesis of 4(3H)-Quinazolinone, 3-acetonyl-

A plausible synthetic route, adapted from general procedures for similar compounds, is outlined below.^{[5][9]}

Step 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one

- Anthranilic acid (1 equivalent) is suspended in acetic anhydride (3 equivalents).
- The mixture is heated to reflux for 2 hours.
- Upon cooling, the product crystallizes.
- The crystals are filtered, washed with cold diethyl ether, and dried under vacuum to yield 2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of **4(3H)-Quinazolinone, 3-acetyl-**

- 2-Methyl-3,1-benzoxazin-4-one (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or a deep eutectic solvent like choline chloride:urea.[\[9\]](#)
- Aminoacetone hydrochloride (1.1 equivalents) and a base such as sodium acetate (1.2 equivalents) are added to the solution.
- The reaction mixture is heated at 80-100°C for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
- After completion, the mixture is cooled and poured into ice-water.
- The precipitated solid is filtered, washed with water, and purified by recrystallization from ethanol to afford the title compound.

Spectroscopic Data and Structural Confirmation

The structural elucidation of the synthesized compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[\[10\]](#)[\[11\]](#)[\[12\]](#) The following tables summarize the expected quantitative data for **4(3H)-Quinazolinone, 3-acetyl-**, based on characteristic values for analogous quinazolinone derivatives.[\[9\]](#)[\[13\]](#)

Table 1: Hypothetical ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.15	d	1H	H-5
7.85	t	1H	H-7
7.70	d	1H	H-8
7.55	t	1H	H-6
8.30	s	1H	H-2
5.10	s	2H	N-CH ₂
2.20	s	3H	CO-CH ₃

Table 2: Hypothetical ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

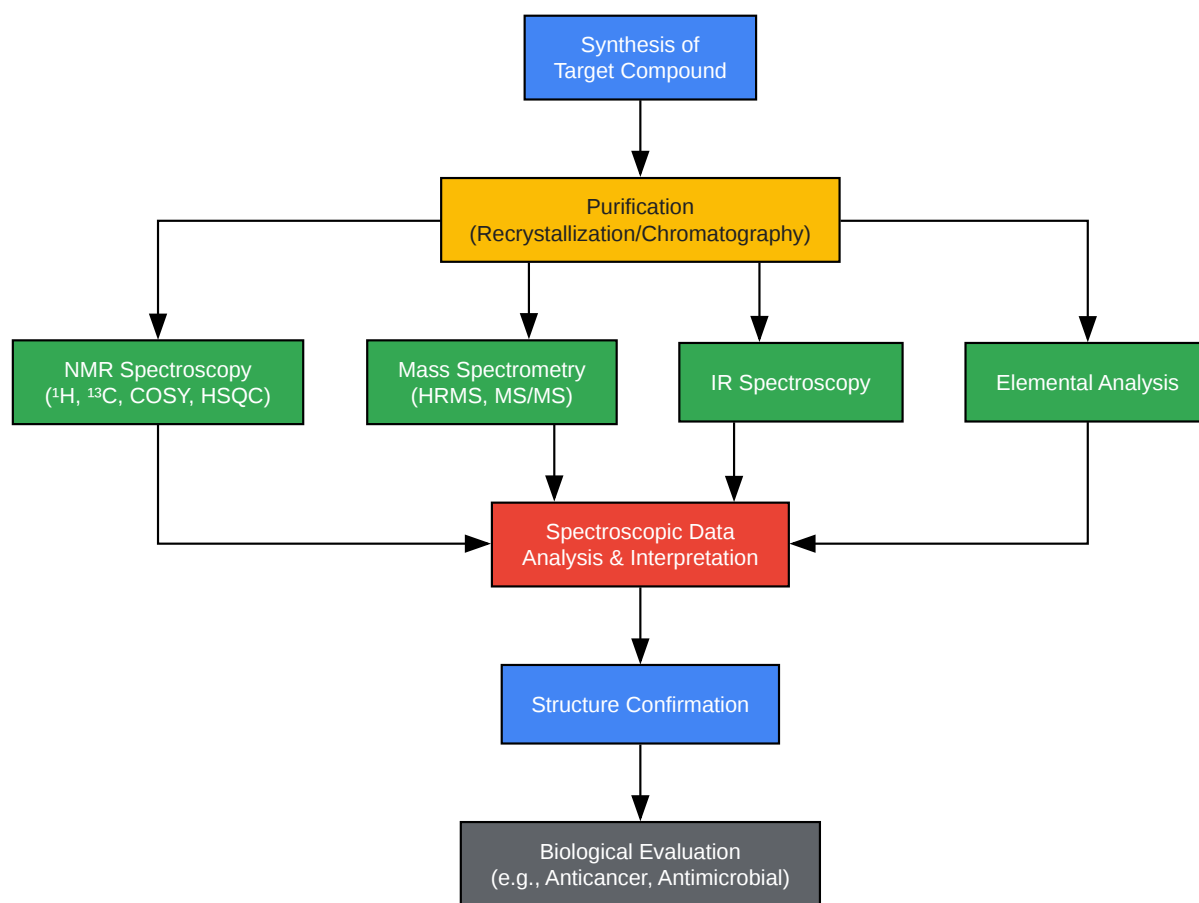
Chemical Shift (δ , ppm)	Assignment
205.0	C=O (ketone)
161.0	C=O (amide, C-4)
148.0	C-8a
146.0	C-2
134.5	C-7
127.5	C-5
127.0	C-6
126.5	C-8
121.0	C-4a
55.0	N-CH ₂
27.0	CH ₃

Table 3: Hypothetical IR and Mass Spectrometry Data

Technique	Data	Interpretation
IR (KBr, cm^{-1})	~1685	C=O stretch (amide)
~1715	C=O stretch (ketone)	
~1610, 1580	C=N and C=C stretches (aromatic)	
~3050	C-H stretch (aromatic)	
~2920	C-H stretch (aliphatic)	
MS (EI)	m/z 202 $[\text{M}]^+$	Molecular ion peak
m/z 159	$[\text{M} - \text{COCH}_3]^+$	
m/z 146	$[\text{M} - \text{CH}_2\text{COCH}_3]^+$	
m/z 118		

Workflow and Signaling Pathways

The logical flow for the structural elucidation of a novel quinazolinone derivative is depicted in the following diagram. This workflow ensures a systematic approach from initial synthesis to final characterization and biological evaluation.



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Caption: Workflow for the structural elucidation of a novel quinazolinone derivative.

This guide provides a foundational framework for the structural elucidation of **4(3H)-Quinazolinone, 3-acetyl-**. The presented methodologies and expected data, derived from the extensive literature on quinazolinone chemistry, offer a robust starting point for researchers in the field. The systematic application of these analytical techniques is crucial for the unambiguous confirmation of the molecular structure, which is a prerequisite for further investigation into the compound's therapeutic potential.

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